

Early phase clinical trials of AZD 3043

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Compound of Interest

Compound Name: AZD 3043

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An In-depth Technical Guide to the Early Phase Clinical Trials of AZD3043

This technical guide provides a comprehensive overview of the early phase clinical trials of AZD3043, a novel, metabolically labile sedative-hypnotic agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available quantitative data, experimental protocols, and key mechanistic insights.

Introduction

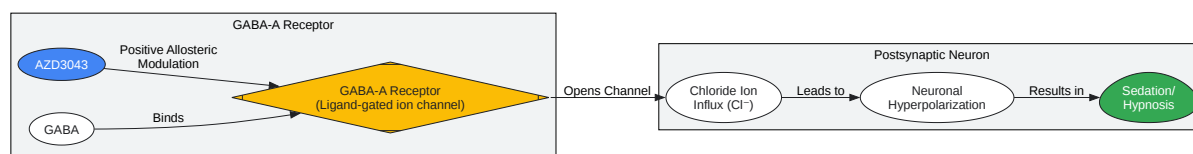
AZD3043 is a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor, designed to have a rapid onset and offset of action.^{[1][2][3][4]} Its development was aimed at addressing the clinical need for a sedative-hypnotic agent with predictable and rapid recovery, particularly after prolonged infusions, a known limitation of agents like propofol.^{[1][4]} The key feature of AZD3043 is its ester moiety, which is rapidly hydrolyzed by esterases in the blood and liver, leading to the formation of an inactive metabolite and consequently, a short duration of action.^{[1][2][3]}

Mechanism of Action

AZD3043 exerts its sedative and hypnotic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor.^{[1][2][4]} This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Signaling Pathway

The interaction of AZD3043 with the GABA-A receptor can be visualized as follows:



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Figure 1: Mechanism of Action of AZD3043 at the GABA-A Receptor.

In vitro studies have shown that AZD3043 potentiates GABA-A receptor-mediated chloride currents.[1][4] Furthermore, its effects are significantly reduced by point mutations in the $\beta 2$ (N289M) and $\beta 3$ (N290M) subunits of the GABA-A receptor, suggesting a molecular mechanism of action similar to that of propofol.[5] AZD3043 has also been shown to directly activate GABA-A receptors and its action is not dependent on the presence of the $\gamma 2$ -subunit.[5]

Beyond its primary target, AZD3043 has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). Studies on human nAChR subtypes expressed in *Xenopus* oocytes have demonstrated that AZD3043 inhibits acetylcholine-induced currents in a concentration-dependent manner, with a more potent inhibition of the adult muscle nAChR subtype compared to propofol.[6][7]

Early Phase Clinical Trials

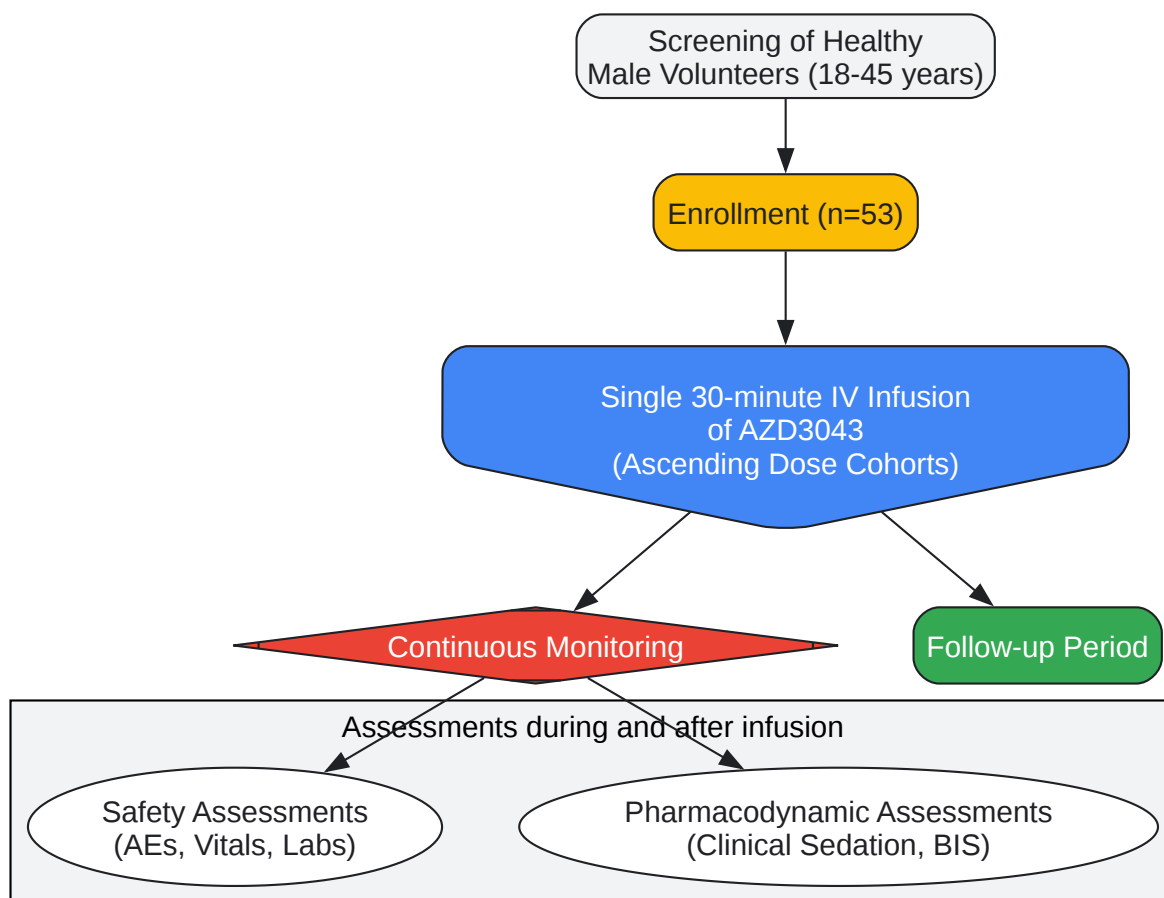
The primary focus of the early clinical development of AZD3043 was to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers.

Phase 1 Dose-Escalation Study (NCT00984880)

A Phase 1, single-center, open-label, dose-escalation study was conducted to evaluate the safety and tolerability of a 30-minute intravenous infusion of AZD3043 in healthy male volunteers.[3]

- Study Design: Sequential ascending-dose cohorts.[3]
- Participants: 53 healthy male volunteers, aged 18 to 45 years.[3]
- Dosing: Single 30-minute intravenous infusion of AZD3043 at escalating dose rates.[3]
- Assessments:
 - Safety: Adverse events, vital signs, blood gases, and laboratory values.[3]
 - Pharmacodynamics/Efficacy: Clinical signs of sedation/anesthesia and Bispectral Index (BIS) monitoring.[3]

The experimental workflow for this study can be summarized as follows:



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Figure 2: Experimental Workflow for the Phase 1 Dose-Escalation Study of AZD3043.

Table 1: Dose Cohorts in the Phase 1 Study[3]

Infusion Rate (mg/kg/h)
1
3
6
12
18
27
36
54
81

Table 2: Onset of Anesthesia and Recovery Time^[3]

Infusion Rate Group (mg/kg/h)	Onset of Anesthesia (minutes)	Return of Response to Oral Command (minutes post-infusion)
12	29	3 (single subject)
81 (highest)	4	Median: 25

Table 3: Adverse Events Occurring in >1 Subject^[3]

Adverse Event	Number of Subjects (n)
Headache	4
Erythema	3
Chest Discomfort	2
Nausea	2
Dyspnea	2

The study concluded that AZD3043 was well tolerated and exhibited a rapid onset and recovery, supporting its potential as a short-acting agent for anesthesia and sedation.[3] Involuntary movements were noted at higher doses.[1]

Population Pharmacokinetic and Pharmacodynamic Modeling Studies

Data from two clinical studies involving 125 healthy volunteers were used to develop a population PK/PD model for AZD3043.[2]

- Study Design: Data pooled from two studies.[2]
- Participants: 125 healthy volunteers.[2]
- Dosing Regimens:[2]
 - 1-minute bolus (1-6 mg/kg)
 - 30-minute infusion (1-81 mg/kg/h)
 - Bolus followed by a 30-minute infusion (0.8 + 10, 1 + 15, 3 + 30, and 4 + 40 mg/kg bolus + mg/kg/h infusion)
- Assessments:
 - Pharmacokinetics: Arterial and venous plasma concentrations of AZD3043.[2]
 - Pharmacodynamics: Bispectral Index (BIS).[2]
- Modeling: Population PK/PD analysis was performed using NONMEM.[2]

Table 4: Population Pharmacokinetic Parameters of AZD3043[2]

Parameter	Value	Notes
Systemic Clearance	2.2 L/min (95% CI: 2.12-2.25)	High clearance, consistent with rapid esterase metabolism.
Apparent Volume of Distribution (Total)	15 L (lowest dose) - 37 L (greatest dose)	Dose-dependent, increasing with higher doses.
Elimination Half-life	Short	A specific value was not provided, but described as short due to high clearance and low volume of distribution.

Table 5: Population Pharmacodynamic Parameters of AZD3043 (BIS as endpoint)[2]

Parameter	Value	Notes
EC ₅₀ (Effect-site concentration for 50% effect)	15.6 µg/mL	Between-subject variability was 37%.
γ (Hill coefficient)	1.7	Describes the steepness of the concentration-effect relationship.
k _{eo} half-life (equilibration rate constant)	1.1 minutes	Describes the delay between plasma concentration and effect at the effect site.

The modeling indicated that AZD3043 has a high clearance and a low, but dose-dependent, apparent volume of distribution, resulting in a short half-life. The distribution to the effect site is rapid, which, combined with the short plasma half-life, leads to a fast onset and offset of its effects on the BIS.[2]

Preclinical Pharmacology

Preclinical studies in various animal models provided the foundational knowledge for the clinical development of AZD3043.

Experimental Protocols

- In Vitro Studies:
 - GABA-A Receptor Modulation: Effects of AZD3043 on GABA-A receptor-mediated chloride currents were studied in embryonic rat cortical neurons.[4]
 - Radioligand Binding: Inhibition of [³⁵S]tert-butylbicyclophosphorothionate binding to GABA-A receptors was assessed.[4]
 - Metabolic Stability: Hydrolysis of AZD3043 was evaluated in whole blood and liver microsomes from humans and animals.[1][4]
- In Vivo Studies:
 - Sedative/Hypnotic Effects: The duration of the loss of righting reflex and effects on the electroencephalograph (EEG) were assessed in rats following bolus or infusion administration.[4]
 - Pharmacokinetic/Pharmacodynamic Modeling: A mixed-effects kinetic-dynamic model was developed in minipigs.[4]

Key Preclinical Findings

- AZD3043 potentiated GABA-A receptor-mediated chloride currents and inhibited radioligand binding, confirming its mechanism of action.[1][4]
- The compound was rapidly hydrolyzed in human and animal liver microsomes, indicating a rapid metabolic clearance.[1][2][4]
- In rats and pigs, AZD3043 was shorter acting compared to propofol.[1][4]
- Computer simulations using the porcine model demonstrated very short 50% and 80% decrement times that were independent of the infusion duration, highlighting its potential for predictable recovery even after long-term administration.[1][4]

Summary and Future Directions

The early phase clinical trials of AZD3043 have demonstrated that it is a sedative-hypnotic agent with a favorable pharmacokinetic and pharmacodynamic profile for indications requiring rapid onset and offset of action. Its high clearance and short, dose-dependent half-life contribute to a predictable and rapid recovery. The safety profile in healthy volunteers was acceptable, with a dose-escalation study establishing a range of tolerated infusion rates.

While the initial clinical data are promising, further studies in patient populations are necessary to fully characterize its efficacy and safety in a clinical setting. The observation of involuntary movements at higher doses warrants further investigation. The outlook for the further development of AZD3043 is uncertain.^[1] Nevertheless, the data gathered from its early clinical evaluation provide valuable insights for the development of future short-acting intravenous anesthetic agents.

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